molecular formula C17H14N2OS2 B2576399 (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 844833-59-6

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2576399
CAS No.: 844833-59-6
M. Wt: 326.43
InChI Key: CKAUEXBPTBAATP-GDNBJRDFSA-N
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Description

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with pyridine-2-carbaldehyde in the presence of a thiazolidinone derivative. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol, with a catalytic amount of an acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one serves as a valuable intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its thiazolidinone core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In material science, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is primarily attributed to its ability to interact with various molecular targets. The thiazolidinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Thiazolidinones: A broader class of compounds that includes various derivatives with different substituents on the thiazolidinone ring.

Uniqueness

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the presence of both the dimethylphenyl and pyridinylmethylene groups. These substituents confer distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity.

Biological Activity

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core with a dimethylphenyl group and a pyridinylmethylene moiety. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Structural Formula

C16H16N2S3\text{C}_{16}\text{H}_{16}\text{N}_2\text{S}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that this compound may:

  • Inhibit Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Modulate Cell Signaling : The compound may alter signaling pathways associated with cell proliferation and apoptosis, which is crucial for cancer treatment.
  • Exhibit Antimicrobial Properties : Preliminary studies suggest that derivatives of thioxothiazolidinones possess significant antimicrobial activity against various pathogens.

Anticancer Activity

Several studies have evaluated the anticancer potential of thioxothiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition.

CompoundCell LineIC50 (μM)Reference
Compound AHeLa5.0
Compound BMCF-73.0
This compoundA5494.5

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The presence of the thioxothiazolidinone structure is believed to enhance its interaction with microbial targets.

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thioxothiazolidinone derivatives and tested their efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 4.5 μM, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties
A separate investigation into the antimicrobial properties of thioxothiazolidinone derivatives highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The MIC values were recorded at 8.0 μg/mL and 16.0 μg/mL respectively, suggesting its potential use as an antimicrobial agent .

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-11-6-5-8-14(12(11)2)19-16(20)15(22-17(19)21)10-13-7-3-4-9-18-13/h3-10H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAUEXBPTBAATP-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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